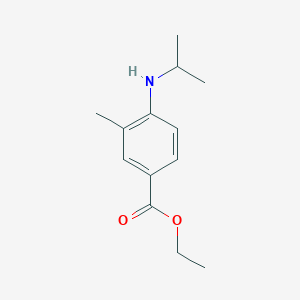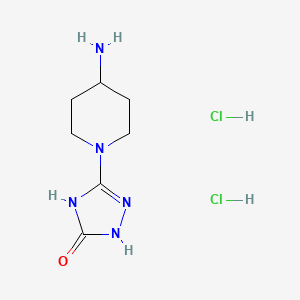![molecular formula C20H18F3N3O4 B2571518 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 955258-36-3](/img/structure/B2571518.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic compound characterized by its unique structural components. The molecule contains a benzo[d][1,3]dioxolyl group, a pyrrolidinone ring, and a trifluoromethylphenyl moiety, indicating its potential chemical versatility and bioactivity.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea involves multiple synthetic steps:
Formation of the Pyrrolidinone Ring: Starting from a suitable precursor, the pyrrolidinone ring is synthesized through cyclization reactions, often involving amide bond formation.
Attachment of the Benzo[d][1,3]dioxolyl Group: This group is introduced via electrophilic aromatic substitution reactions, using appropriate benzo[d][1,3]dioxole derivatives.
Addition of the Trifluoromethylphenyl Group: This step typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions to attach the trifluoromethylphenyl moiety.
Industrial Production Methods
In industrial settings, the production of this compound might involve:
Optimized Reaction Conditions: Large-scale production requires optimization of temperature, solvent, and reaction time to maximize yield and minimize by-products.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea undergoes various chemical reactions including:
Oxidation: Can be oxidized under controlled conditions to introduce additional functional groups.
Reduction: The pyrrolidinone ring can be reduced to corresponding alcohol derivatives.
Substitution: The aromatic rings can undergo further substitution reactions, introducing new substituents to modify its properties.
Common Reagents and Conditions
Oxidizing Agents: Such as KMnO₄ or CrO₃.
Reducing Agents: Like NaBH₄ or LiAlH₄.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
Oxidized Derivatives: Introduction of hydroxyl or carbonyl groups.
Reduced Compounds: Alcoholic forms of the original structure.
Substituted Products: Compounds with additional functional groups on aromatic rings.
科学研究应用
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea finds applications in:
Chemistry: Used as a building block for creating more complex molecules.
Biology: Studied for its potential effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: May be utilized in the development of new materials or as a precursor for industrial chemicals.
作用机制
This compound exerts its effects through:
Molecular Targets: Likely targets include specific enzymes or receptors in biological pathways.
Pathways Involved: It may interact with pathways related to inflammation, cell proliferation, or apoptosis, depending on the biological context.
Binding Interactions: Forms hydrogen bonds, van der Waals forces, and π-π interactions with its targets, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl Compounds: Share the benzo[d][1,3]dioxolyl group but differ in other substituents.
3-(Trifluoromethyl)phenyl Urea Derivatives: Contain the trifluoromethylphenyl group but lack the specific pyrrolidinone and benzo[d][1,3]dioxolyl groups.
Other Pyrrolidin-3-yl Methyl Ureas: Have different aryl groups attached to the urea moiety.
Unique Features
What sets 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea apart is its specific combination of functional groups, conferring unique chemical reactivity and potential bioactivity that similar compounds may lack.
There you have it—a deep dive into this compound. Quite the tongue-twister of a compound, but a fascinating one!
属性
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4/c21-20(22,23)13-2-1-3-14(7-13)25-19(28)24-9-12-6-18(27)26(10-12)15-4-5-16-17(8-15)30-11-29-16/h1-5,7-8,12H,6,9-11H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMYTNFTSLUHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B2571437.png)
![1-(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2571438.png)
![4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine](/img/new.no-structure.jpg)
![N-[(4-chlorophenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B2571443.png)
![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2571444.png)
![(Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide](/img/structure/B2571445.png)
![8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2571446.png)

![ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2571449.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2571452.png)

![2-(cyclohexanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2571454.png)
![8-methyl-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B2571456.png)
![1-methyl-4-phenyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2571457.png)
